molecular formula C25H25Cl2N5O3 B1667628 5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide CAS No. 365462-61-9

5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide

Cat. No. B1667628
M. Wt: 514.4 g/mol
InChI Key: NPXOVTDQSPOCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AS1468240 is a factor Xa inhibitor with significant oral anticoagulant activity.

Scientific Research Applications

Anticoagulant Agent in Therapeutic Drugs

5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide, identified as AS1468240, has been researched as a potent factor Xa inhibitor. It exhibits significant oral anticoagulant activity, making it a promising candidate for the treatment and prevention of arterial and venous thrombosis (Ishihara, Koga, Iwatsuki, & Hirayama, 2015).

Serotonin-3 Receptor Antagonists

This compound has been part of a study focused on synthesizing 2-alkoxy-4-amino-5-chlorobenzamide derivatives, which are potent serotonin-3 (5-HT3) receptor antagonists. These antagonists are significant in understanding and potentially treating conditions affected by serotonin regulation (Harada, Morie, Hirokawa, Yoshida, & Kato, 1995).

Anticonvulsant Agent Research

Research has been conducted on related compounds to evaluate their potential as anticonvulsants. While not directly involving 5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide, this research provides context on similar compounds' efficacy in seizure screening tests (Murthy & Knaus, 1999).

Dopamine D2 and Serotonin 5-HT3 Receptors Dual Antagonist

Studies involving benzamides derived from 4-amino-5-chloro-2-methoxybenzoic acid and their potential as dual antagonists for dopamine D2 and serotonin 5-HT3 receptors provide insights into the therapeutic applications of these compounds in antiemetic treatments (Hirokawa, Harada, Yoshikawa, Yoshida, & Kato, 2002).

Crystallographic Studies and Structural Analysis

Crystallographic studies have been conducted on benzamide derivatives, including 4-chloro-N-(4-chlorobenzoyl)-N-(2-pyridyl)benzamide. These studies help in understanding the molecular structure, which is crucial for designing more effective drugs (Mocilac, Farrell, Lough, Jelsch, & Gallagher, 2018).

properties

CAS RN

365462-61-9

Product Name

5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide

Molecular Formula

C25H25Cl2N5O3

Molecular Weight

514.4 g/mol

IUPAC Name

5-chloro-N-(5-chloropyridin-2-yl)-3-hydroxy-2-[[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino]benzamide

InChI

InChI=1S/C25H25Cl2N5O3/c1-31-9-2-10-32(12-11-31)19-6-3-16(4-7-19)24(34)30-23-20(13-18(27)14-21(23)33)25(35)29-22-8-5-17(26)15-28-22/h3-8,13-15,33H,2,9-12H2,1H3,(H,30,34)(H,28,29,35)

InChI Key

NPXOVTDQSPOCHS-UHFFFAOYSA-N

SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3O)Cl)C(=O)NC4=NC=C(C=C4)Cl

Canonical SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3O)Cl)C(=O)NC4=NC=C(C=C4)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AS1468240;  AS-1468240;  AS 1468240; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide
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5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide
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5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide
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5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide
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5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide
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5-Chloro-n-(5-chloro-2-pyridyl)-3-hydroxy-2-{[4-(4-methyl-1,4-diazepan-1-yl)benzoyl]amino}benzamide

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